4-(1-benzofuran-2-ylcarbonyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
Description
4-(1-Benzofuran-2-ylcarbonyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a synthetic pyrrol-2-one derivative characterized by a benzofuran-2-ylcarbonyl moiety at position 4, a 3-methoxyphenyl group at position 5, and a 2-(diethylamino)ethyl substituent at position 1. The benzofuran and methoxyphenyl groups suggest possible interactions with aromatic or hydrophobic binding pockets in biological targets, while the diethylaminoethyl substituent may enhance solubility or modulate receptor affinity.
Properties
IUPAC Name |
3-(1-benzofuran-2-carbonyl)-1-[2-(diethylamino)ethyl]-4-hydroxy-2-(3-methoxyphenyl)-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O5/c1-4-27(5-2)13-14-28-23(18-10-8-11-19(15-18)32-3)22(25(30)26(28)31)24(29)21-16-17-9-6-7-12-20(17)33-21/h6-12,15-16,23,30H,4-5,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLNXAQHTQUBAQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C2=CC3=CC=CC=C3O2)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(1-benzofuran-2-ylcarbonyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic molecule that exhibits significant biological activity. Its structure features a benzofuran moiety, known for various pharmacological properties, and a pyrrolidone ring that enhances its potential as a therapeutic agent. This article focuses on the biological activities associated with this compound, including its anticancer properties, enzyme inhibitory effects, and overall therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is , and it has a molecular weight of approximately 434.5 g/mol. The presence of functional groups such as hydroxyl and carbonyl contributes to its reactivity and interaction with biological targets.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Anticancer Activity
Numerous studies have highlighted the anticancer properties of compounds containing benzofuran and pyrrolidone moieties. For instance:
- Cell Line Studies : The compound was tested against various cancer cell lines, including Hepatocellular carcinoma (HePG2), mammary gland breast cancer (MCF-7), cervical cancer (HeLa), and prostate cancer (PC3). Results indicated that it exhibits cytotoxic effects with an IC50 value in the range of 11–17 µM, demonstrating potent activity compared to standard chemotherapeutics like doxorubicin (IC50 = 4.17–8.87 µM) .
- Mechanism of Action : The compound was found to inhibit key signaling pathways involved in cancer progression, including PI3K and VEGFR-2, with IC50 values of 2.21 nM and 68 nM, respectively . This inhibition suggests a potential mechanism for inducing apoptosis in cancer cells.
Enzyme Inhibition
The compound's ability to inhibit specific enzymes is crucial for its therapeutic applications:
- PI3K and VEGFR-2 Inhibition : As mentioned earlier, the compound effectively inhibits these enzymes, which play significant roles in tumor growth and angiogenesis. The selectivity of inhibition indicates its potential as a targeted therapy .
Case Studies
Several research articles provide insights into the biological activity of similar compounds:
- Antitumor Efficacy : A study demonstrated that benzofuran derivatives exhibited significant antitumor activity against ovarian cancer cell lines, with some derivatives showing IC50 values as low as 11 µM . This highlights the potential for developing new anticancer agents based on the benzofuran scaffold.
- Cell Cycle Analysis : In HeLa cells treated with related compounds, cell cycle arrest was observed at the G1/S phase, indicating a disruption in normal cell proliferation processes . Apoptosis was also induced, with significant percentages of cells entering the pre-G1 phase after treatment.
Summary Table of Biological Activities
| Activity Type | Description | IC50 Values | Notes |
|---|---|---|---|
| Anticancer | Inhibition of cancer cell proliferation | 11–17 µM (various lines) | Effective against HePG2, MCF-7, HeLa |
| Enzyme Inhibition | PI3K and VEGFR-2 | PI3K: 2.21 nM; VEGFR-2: 68 nM | Targeted inhibition for cancer therapy |
| Apoptosis Induction | Induces apoptosis in cancer cells | Pre-G1 phase: 24.71% | Significant increase compared to control |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison of Selected Pyrrol-2-one Derivatives
Structure-Activity Relationship (SAR) Insights
- Position 4 (Aroyl Group): The benzofuran-2-ylcarbonyl group in the target compound distinguishes it from analogs with simpler benzoyl or halogenated benzoyl groups (e.g., 4-chloro-benzoyl in ).
- Position 5 (Aryl Group): The 3-methoxyphenyl substituent provides moderate electron-donating effects, contrasting with electron-withdrawing groups (e.g., 3-fluoro-4-trifluoromethyl-phenyl in ) or bulky substituents (e.g., 4-tert-butyl-phenyl in ). Such modifications influence lipophilicity and target binding .
- Position 1 (Alkyl/Aminoalkyl Chain): The 2-(diethylamino)ethyl group in the target compound may improve water solubility via protonation under physiological conditions, unlike morpholinylpropyl or hydroxypropyl substituents. This feature is critical for bioavailability and cellular uptake.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare this compound, and how are intermediates characterized?
The synthesis involves multi-step reactions, typically starting with condensation of substituted benzofuran derivatives with pyrrolidinone precursors. Key steps include:
- Cyclization : Base-assisted cyclization of hydroxy-pyrrolidinone intermediates under controlled pH and temperature (e.g., using KOH/EtOH at 60–80°C) .
- Functionalization : Introduction of the diethylaminoethyl side chain via alkylation or nucleophilic substitution, optimized for regioselectivity .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) or recrystallization (ethanol/water) to isolate pure product .
Characterization : - NMR : ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., δ 7.2–8.1 ppm for aromatic protons) .
- HRMS : High-resolution mass spectrometry to verify molecular weight (e.g., [M+H]⁺ calculated for C₂₇H₂₉N₂O₅: 469.2125) .
Basic: What spectroscopic techniques are critical for structural elucidation of this compound?
- FTIR : Identifies functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹, hydroxyl at ~3200 cm⁻¹) .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex aromatic regions and confirms dihydro-pyrrol-2-one core .
- X-ray crystallography : Optional for absolute stereochemical confirmation if single crystals are obtained .
Advanced: How can Design of Experiments (DoE) optimize reaction yields and purity?
- Factorial Design : Screen variables (temperature, solvent polarity, catalyst loading) to identify critical parameters. For example, a 2³ factorial design can optimize cyclization yield by adjusting NaOH concentration (0.1–0.3 M), reaction time (4–8 hr), and temperature (60–80°C) .
- Response Surface Methodology (RSM) : Model interactions between variables to maximize yield (e.g., predicting 72% yield at 70°C, 0.25 M NaOH, 6 hr) .
Advanced: How can computational methods guide the design of analogs with enhanced bioactivity?
- Quantum Chemical Calculations : Use density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and reactivity of substituents .
- Molecular Docking : Screen analogs against target proteins (e.g., kinases) to prioritize synthesis based on binding affinity predictions .
Advanced: How to resolve contradictions in yield data across different synthetic routes?
- Root-Cause Analysis : Compare reaction conditions (e.g., substituent effects on cyclization efficiency). For example, electron-withdrawing groups on the benzofuran ring may reduce yields by 15–20% compared to electron-donating groups .
- HPLC Purity Checks : Quantify side products (e.g., unreacted intermediates) to identify bottlenecks in stepwise protocols .
Advanced: What mechanistic insights can be derived from kinetic studies of this compound’s reactivity?
- Pseudo-First-Order Kinetics : Monitor hydrolysis of the dihydro-pyrrol-2-one core under varying pH (e.g., t₁/₂ = 12 hr at pH 7.4 vs. 2 hr at pH 1.2) .
- Isotope Labeling : Use ¹⁸O-labeled water to trace hydroxylation pathways during degradation .
Basic: What safety protocols are essential when handling this compound?
- PPE : Gloves, goggles, and lab coats mandatory due to potential irritancy of diethylaminoethyl groups .
- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., dichloromethane) .
Advanced: How to address challenges in interpreting complex NMR spectra due to tautomerism?
- Variable Temperature NMR : Analyze equilibrium between keto-enol tautomers (e.g., shifts in δ 5.5–6.5 ppm at 25°C vs. –20°C) .
- Deuterium Exchange : Add D₂O to confirm exchangeable protons (e.g., hydroxyl groups at δ 3.5–4.0 ppm) .
Basic: What in vitro assays are recommended for initial biological activity screening?
- Enzyme Inhibition : Test against COX-2 or MAP kinase using fluorometric assays (IC₅₀ determination) .
- Cell Viability : MTT assays on cancer cell lines (e.g., HepG2) to assess cytotoxicity .
Advanced: How to integrate environmental impact assessments into synthesis workflows?
- Green Chemistry Metrics : Calculate E-factors (waste per product mass) and atom economy for each step .
- Solvent Substitution : Replace dichloromethane with cyclopentyl methyl ether (CPME) to reduce toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
